1h-Indole-3-acetonitrile, 6-nitro-
Overview
Description
1H-Indole-3-acetonitrile, 6-nitro- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Indole-3-acetonitrile, 6-nitro- typically involves the nitration of 1H-Indole-3-acetonitrile. One common method is the reaction of 1H-Indole-3-acetonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities.
Chemical Reactions Analysis
1H-Indole-3-acetonitrile, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of aminoindole derivatives.
Scientific Research Applications
1H-Indole-3-acetonitrile, 6-nitro- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1H-Indole-3-acetonitrile, 6-nitro- can be compared with other similar compounds, such as:
1H-Indole-3-acetonitrile: Lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
6-Nitroindole:
1H-Indole-3-carboxaldehyde: Contains a formyl group instead of the acetonitrile group, leading to different chemical properties and reactivity.
These comparisons highlight the unique features of 1H-Indole-3-acetonitrile, 6-nitro- and its potential advantages in various applications.
Properties
IUPAC Name |
2-(6-nitro-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-5-8(13(14)15)1-2-9(7)10/h1-2,5-6,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEFBYIVFCNNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993409 | |
Record name | (6-Nitro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-88-1 | |
Record name | NSC74242 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Nitro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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